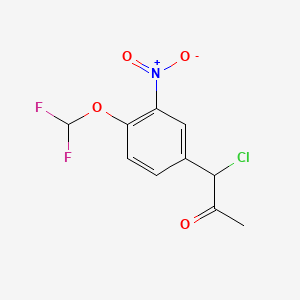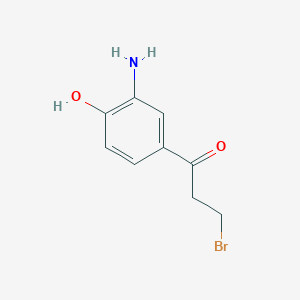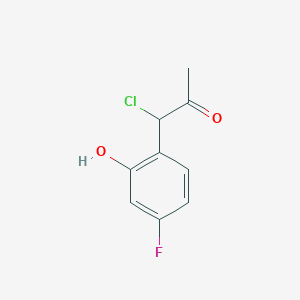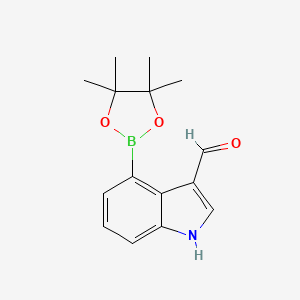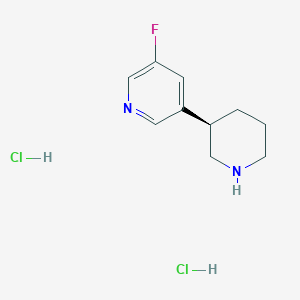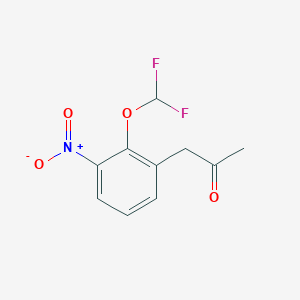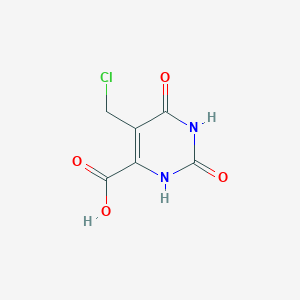
1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one is an organic compound with a complex structure featuring both chloro and ethyl substituents on a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method is the Friedel-Crafts alkylation reaction, where chloroacetone reacts with a substituted benzene in the presence of an aluminum chloride catalyst . This reaction proceeds under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of solid acid catalysts like ceria-alumina can be employed for the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-1-(3-chloro-5-ethoxyphenyl)propan-2-one: Similar structure but with an ethoxy group instead of an ethyl group.
Phenylacetone: A related compound with a phenyl group attached to a propanone moiety.
Uniqueness
1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloro and ethyl groups on the phenyl ring can influence its behavior in chemical reactions and its interactions with biological targets.
Eigenschaften
Molekularformel |
C11H12Cl2O |
|---|---|
Molekulargewicht |
231.11 g/mol |
IUPAC-Name |
1-chloro-1-(3-chloro-5-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H12Cl2O/c1-3-8-4-9(6-10(12)5-8)11(13)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI-Schlüssel |
PXPLHZXVEFLPLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)Cl)C(C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


